5-({[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-({[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is an intriguing compound known for its versatile applications across various scientific fields. This compound contains multiple heterocyclic rings and substituents that contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the formation of the 2,4-difluorophenyl and 1,3-thiazol-2-yl core structures. These core structures are then linked through an amide bond formation. The key reaction steps might involve:
Nitration and reduction: Introduction of nitro groups followed by their reduction to amines.
Cyclization: Formation of the thiazole ring.
Amide bond formation: Linking the aromatic and heterocyclic units.
Industrial Production Methods
Industrial-scale production could involve optimized reaction conditions like solvent choice, temperature control, and use of catalysts to enhance yield and purity. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used for monitoring and purification.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes a variety of reactions including:
Oxidation: Conversion of specific functional groups to higher oxidation states.
Reduction: Processes reducing certain groups within the molecule.
Substitution: Substitution reactions where various groups are replaced or modified.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: like potassium permanganate (KMnO4)
Reducing agents: like lithium aluminium hydride (LiAlH4)
Catalysts: such as palladium on carbon (Pd/C)
Major Products
Major products formed include various derivatives of the pyrazole and thiazole rings, contributing to further applications or studies in synthetic chemistry.
Scientific Research Applications
This compound's unique structure allows for broad applications:
Chemistry: As an intermediate in the synthesis of complex molecules.
Biology: In studying protein-ligand interactions, given its potential binding affinity.
Medicine: As a pharmacophore in drug design and development, especially targeting enzymes and receptors.
Industry: In material science, potentially contributing to the development of new polymers or catalysts.
Mechanism of Action
The effects of this compound can be attributed to its interaction with molecular targets, such as enzymes or receptors. It may inhibit or activate pathways by binding to active sites or altering protein conformations. This detailed mechanism can vary greatly depending on the specific biological context or target molecule.
Comparison with Similar Compounds
Similar Compounds
Comparable compounds include:
1-Methyl-1H-pyrazole-4-carboxylic acid
2,4-Difluorophenyl derivatives
Thiazole-based molecules
Unique Features
What sets 5-({[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid apart is its combination of these unique substituents in one structure, offering distinct reactivity and binding properties not found in its individual components.
Properties
IUPAC Name |
5-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N4O3S/c1-21-12(9(5-18-21)14(23)24)13(22)20-15-19-11(6-25-15)8-3-2-7(16)4-10(8)17/h2-6H,1H3,(H,23,24)(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJOTPZTERHFFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801116480 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 5-[[[4-(2,4-difluorophenyl)-2-thiazolyl]amino]carbonyl]-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801116480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174868-78-0 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 5-[[[4-(2,4-difluorophenyl)-2-thiazolyl]amino]carbonyl]-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1174868-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-carboxylic acid, 5-[[[4-(2,4-difluorophenyl)-2-thiazolyl]amino]carbonyl]-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801116480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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